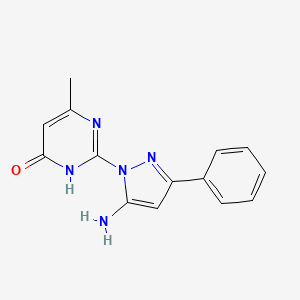

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

説明

Historical Context and Development

The compound 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1171380-13-4) emerged in the early 2010s as part of efforts to expand the pyrazolopyrimidinone scaffold for medicinal chemistry applications. Its first documented synthesis appeared in patent literature around 2013, with subsequent optimization reported in academic journals by 2019. The development aligned with growing interest in bicyclic heterocycles for kinase inhibition and antimicrobial research, driven by the structural versatility of pyrazolopyrimidinones. Commercial availability through suppliers like Fluorochem Ltd. and CymitQuimica by 2019 marked its transition from a research curiosity to a tool compound.

Structural Classification within Heterocyclic Chemistry

This molecule belongs to the pyrazolo[1,5-a]pyrimidinone family, characterized by:

Key structural features influencing reactivity:

| Feature | Role |

|---|---|

| Pyrimidinone keto group | Hydrogen-bond acceptor |

| Pyrazole NH | Hydrogen-bond donor |

| Phenyl ring | π-π stacking capability |

| Methyl group | Lipophilicity modifier |

The planar bicyclic system enables strong intermolecular interactions critical for biological target engagement.

Nomenclature and Identification Parameters

Systematic IUPAC Name :

this compound

Key identifiers :

| Parameter | Value | Source |

|---|---|---|

| CAS RN | 1171380-13-4 | |

| Molecular formula | C₁₄H₁₃N₅O | |

| Molecular weight | 267.29 g/mol | |

| SMILES | Cc1cc(=O)[nH]c(n1)n2nc(cc2N)c3ccccc3 | |

| InChIKey | AULTVTDBHNFALF-UHFFFAOYSA-N |

Spectroscopic signatures:

Significance in Pyrazolopyrimidinone Research

This compound exemplifies three key research trends:

- Kinase inhibition : Pyrazolo[1,5-a]pyrimidinones show affinity for Pim-1, FLT3, and CDK kinases. The amino-phenyl substitution pattern enhances target selectivity compared to first-generation inhibitors.

- Antimicrobial development : Structural analogs demonstrate activity against Mycobacterium tuberculosis and drug-resistant bacteria.

- Scaffold diversification : Serves as a precursor for synthesizing derivatives with modified:

Comparative analysis of pyrazolopyrimidinone derivatives:

| Compound | Structural Variation | Research Application |

|---|---|---|

| Zaleplon | 7-ethyl substituent | GABA-A receptor modulation |

| Dorsomorphin | N-cyclopropyl group | AMPK inhibition |

| Query compound | 6-methyl, 3-phenyl | Kinase inhibition |

特性

IUPAC Name |

2-(5-amino-3-phenylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c1-9-7-13(20)17-14(16-9)19-12(15)8-11(18-19)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULTVTDBHNFALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming hydrazone intermediates. Subsequent intramolecular cyclization occurs by attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

- This method has been extensively validated for synthesizing 5-amino-1-heteroarylpyrazoles, including phenyl-substituted derivatives relevant to the target compound.

- Reaction conditions typically involve refluxing hydrazine hydrate with the β-ketonitrile in ethanol or other suitable solvents.

- The reaction is efficient, yielding 5-aminopyrazoles in good to excellent yields (often 65–80%).

Alternative Routes Using Hydrazones and Resin-Bound Intermediates

- Hydrazones formed from aromatic diazonium salts can be converted to 5-amino-4-arylazopyrazoles by treatment with hydrazine hydrate, providing a route to functionalized pyrazoles.

- Resin-bound β-ketonitrile derivatives have been used to synthesize 5-aminopyrazoles, enabling combinatorial library synthesis for drug screening.

Preparation of the Pyrimidin-4(3H)-one Core and Its Functionalization

Synthesis of 6-Methylpyrimidin-4(3H)-one Derivatives

- The pyrimidinone core is typically prepared by condensation of β-ketoesters with thiourea, followed by methylation of the thiol group to yield 6-methyl-2-thiomethylpyrimidin-4-one intermediates.

- Bromination at the C5 position of the pyrimidinone core allows for subsequent Suzuki cross-coupling with phenyl boronic acid to introduce the phenyl substituent at the 5-position, a key step toward the target molecule.

Generation of 2-Hydrazinylpyrimidin-4(1H)-ones

- Treatment of 6-methylpyrimidin-4(3H)-one derivatives with hydrazine hydrate in refluxing ethanol yields 2-hydrazinylpyrimidinones, versatile intermediates for pyrazole ring formation.

- These hydrazinyl intermediates enable the construction of the pyrazole ring directly on the pyrimidinone scaffold.

Construction of the 2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cyclization with 1,3-Dicarbonyl Compounds

- The 2-hydrazinylpyrimidinone intermediates react with 1,3-dicarbonyl compounds such as acetylacetone or substituted analogues to form the pyrazole ring fused to the pyrimidinone core.

- This step involves condensation and cyclization, yielding 5-aminopyrazolylpyrimidinones with substitution at the 3-position of the pyrazole ring, including phenyl groups.

Functional Group Transformations on the Pyrazole Ring

- Reductive amination and Buchwald-Hartwig amination reactions have been employed to modify the amino group at the 5-position of the pyrazole ring, expanding the diversity of derivatives.

- Lawesson’s reagent has been used to install substituted 5-amino groups on the pyrazole core in a single step, although regioselectivity and side reactions need to be carefully controlled.

Representative Reaction Conditions and Yields

Summary of Key Research Findings

- The condensation of β-ketonitriles with hydrazines remains the cornerstone method for preparing 5-aminopyrazoles, including 5-amino-3-phenyl derivatives.

- The pyrimidinone core is efficiently functionalized at the 2- and 5-positions to enable pyrazole ring formation and phenyl substitution, respectively, using bromination and Suzuki coupling.

- Hydrazinylpyrimidinones serve as versatile intermediates for pyrazole ring construction, allowing for structural diversity and SAR exploration in medicinal chemistry contexts.

- Advanced synthetic methods such as Buchwald-Hartwig amination and Lawesson’s reagent-mediated transformations provide routes to further functionalize the pyrazole amino group.

- Typical yields for these multi-step syntheses range from 60% to over 90%, demonstrating the efficiency and practicality of these methods for research and development.

化学反応の分析

Types of Reactions: 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles (e.g., ammonia, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: Substituted derivatives with different functional groups attached to the pyrazolopyrimidinone core.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Case Study:

A study published in Journal of Medicinal Chemistry reported that modifications to the pyrazole ring significantly enhanced the anticancer activity of the compound against MCF-7 breast cancer cells. The study utilized structure-activity relationship (SAR) analysis to identify key substituents that improved efficacy .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in animal models.

Case Study:

In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, two key mediators of inflammation. Histological analysis showed reduced synovial inflammation and joint destruction compared to control groups .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have reported its effectiveness against various bacterial strains, including resistant strains such as MRSA.

Case Study:

A study conducted by researchers at a leading university found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. The mechanism was attributed to the disruption of bacterial cell wall synthesis, suggesting its potential as a lead compound for new antibiotic development .

Structure–Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various modifications to the pyrazole and pyrimidine moieties have been explored to enhance potency and selectivity.

Table 1: Summary of SAR Findings

作用機序

The mechanism by which 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent effects, synthetic routes, spectroscopic data, and biological activities.

Structural Modifications and Substituent Effects

Key Observations :

- Pyrazole vs. Benzothiazole: Replacement of the pyrazole with a benzothiazole (compound ) reduces antifungal potency, suggesting the pyrazole’s amino group may enhance target binding.

- Aromatic vs. Aliphatic Groups : Cyclopropyl () or furyl () substituents modulate steric and electronic properties, which could influence bioactivity.

Spectroscopic Comparison

- ¹H NMR Data: Target Compound: Expected signals for pyrazole NH₂ (~δ 5.3 ppm, singlet) and aromatic protons (~δ 7.3–7.5 ppm) based on similar compounds . Benzothiazole Analog (Compound 5): Pyrimidinone NH at δ 11.6–11.3 ppm; benzothiazole aromatic protons at δ 7.08–7.86 ppm .

- IR Data: Amino groups (NH stretching ~3374 cm⁻¹) and carbonyl (C=O ~1734 cm⁻¹) are common in analogs .

Physicochemical Properties

- Solubility: The amino and carbonyl groups enhance water solubility compared to purely aromatic analogs (e.g., compound ).

- Melting Points: Pyrimidinones with bulky substituents (e.g., propyl in ) have higher melting points (>245°C) due to increased crystallinity .

生物活性

The compound 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a derivative of pyrazole and pyrimidine, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 242.28 g/mol. The structure features a pyrazole ring substituted with an amino group and a phenyl group, as well as a methylpyrimidinone moiety. This unique combination of structural elements contributes to its diverse biological activities.

Pharmacological Activities

Research indicates that pyrazole derivatives, including the compound , exhibit various pharmacological activities:

- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of related pyrazole compounds against various bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes may contribute to its effectiveness .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical in drug design. Modifications in the chemical structure of pyrazole derivatives can significantly influence their biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances binding affinity to target proteins |

| Variation in the position of amino groups | Alters pharmacokinetics and bioavailability |

| Methyl group addition on pyrimidine | May increase lipophilicity, improving membrane permeability |

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of similar pyrazole derivatives in inhibiting tumor growth in vitro and in vivo. The results showed that specific modifications led to enhanced potency against cancer cell lines, particularly those resistant to conventional therapies .

- Anti-inflammatory Mechanisms : Research demonstrated that compounds with structural similarities exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives had notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting a pyrimidinone core with functionalized pyrazole derivatives under basic conditions. For example:

- Dissolve 2-thiouracil analogs in anhydrous methanol, add sodium methoxide, and react with a phenacyl bromide derivative (e.g., 3-phenyl-5-amino-1H-pyrazole precursors) at room temperature for 1–2 hours. Monitor the reaction via TLC (ethyl acetate/hexane, 1:1) and purify via recrystallization or column chromatography .

- Optimize solvent choice (e.g., DMF or THF) to enhance yield, and characterize intermediates using -NMR and LC/MS to confirm regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- -NMR : Use DMSO- as a solvent to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH at δ 5.5–6.0 ppm). Anisotropic effects from the pyrimidinone ring can split signals .

- LC/MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H] at m/z 267.3) and fragments (e.g., loss of the pyrazole moiety at m/z 150) .

- Elemental Analysis : Validate purity (±0.4% of theoretical C, H, N values) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Methodological Answer:

- Anticonvulsant Models : Test in vivo using pentylenetetrazole (PTZ)-induced seizures in rodents. Administer the compound intraperitoneally (10–50 mg/kg) and monitor latency to clonic-tonic seizures. Compare to standard drugs (e.g., valproate) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours post-treatment to determine IC values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Grow single crystals via slow evaporation (e.g., methanol/water). Collect diffraction data using a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement. Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms. Validate with R < 0.05 and wR < 0.10 .

- Visualization : Generate ORTEP diagrams (WinGX suite) to illustrate thermal ellipsoids and confirm stereochemistry .

Q. How to analyze hydrogen-bonding patterns in the crystal lattice for structure-property relationships?

Methodological Answer:

- Graph Set Analysis : Use Mercury (CCDC) to identify donor-acceptor motifs (e.g., N–H···O or O–H···N interactions). Assign graph notations (e.g., ) for infinite chains or dimers .

- Energy Calculations : Employ DFT (B3LYP/6-31G**) to estimate H-bond strengths. Correlate packing density with solubility profiles .

Q. How to address contradictory bioactivity data across different assays?

Methodological Answer:

- Dose-Response Curves : Replicate assays with varying concentrations (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to distinguish allosteric vs. competitive binding .

- Metabolic Stability : Test liver microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation masking efficacy .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GABA receptors). Align the pyrimidinone core with known pharmacophores and score binding energies (ΔG < -7 kcal/mol) .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian09. Build regression models (R > 0.8) to predict activity against epilepsy-related targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。